Trichodermol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antifungal metabolite from several fungi, mainly Trichoderma viride; inhibits protein synthesis by binding to ribosomes; proposed as antifungal and antineoplastic; used as tool in cellular biochemistry.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Biocontrol Agent

Trichodermol exhibits significant antifungal properties, making it a valuable biocontrol agent against various plant pathogens. Studies have shown that Trichoderma species producing this compound can inhibit the growth of harmful fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium spp. .

- Mechanism of Action : The antifungal activity is primarily attributed to the ability of Trichoderma to produce hydrolytic enzymes that degrade fungal cell walls, as well as the secretion of secondary metabolites like this compound .

- Field Trials : In field trials, the application of Trichoderma strains has led to reduced disease incidence in crops, demonstrating their effectiveness as biological control agents .

Medical Applications

Antifungal Properties

this compound has shown promising antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus. Research indicates that this compound can inhibit the growth of these fungi, which are known to cause serious infections in humans .

- Therapeutic Potential : A study involving silkworms infected with C. albicans demonstrated that trichodermin (a derivative of this compound) provided therapeutic effects, suggesting potential applications in treating fungal infections in humans .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been observed to induce apoptosis through mechanisms such as mitochondrial dysfunction and endoplasmic reticulum stress .

- Case Studies : Research on human chondrosarcoma cells and pancreatic cancer cells has shown that trichodermin can cause mitotic arrest and DNA damage, positioning it as a candidate for further development as an anticancer agent .

Biotechnological Applications

Heterologous Biosynthesis

The biosynthetic pathway for this compound has been successfully reconstructed in yeast (Saccharomyces cerevisiae), allowing for its production in a controlled environment . This approach not only facilitates the study of its biological effects but also opens avenues for the generation of analogs with enhanced properties.

- Production Yield : The engineered yeast strains produced significant amounts of this compound, which can be used for further research into structure-activity relationships and potential modifications to enhance efficacy .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural | Biocontrol agent against plant pathogens | Effective against Rhizoctonia solani, Botrytis cinerea |

| Medical | Antifungal properties | Inhibits growth of Candida albicans, therapeutic effects |

| Antitumor activity | Induces apoptosis in cancer cells | |

| Biotechnological | Heterologous biosynthesis in yeast | Significant production yields achieved |

Analyse Chemischer Reaktionen

Epoxidation and Osmylation

Epoxidation of trichodermol and its derivatives leads to the formation of the 9β, 10β-epoxide . In contrast, osmylation of this compound results in the 9α, 10α-glycol . These reactions highlight the stereochemical control that can be achieved through different oxidation methods .

Reduction of Trichodermone

Trichodermone, a related compound, can be reduced using sodium borohydride to yield 4-epithis compound . This reduction demonstrates a method for modifying the carbonyl group of trichodermone to an alcohol with a specific stereochemistry .

Elimination Reactions

Elimination of the 4-hydroxy group from this compound using phosphorus pentachloride (PCl5) results in the formation of the Δ3-olefin without rearrangement . This reaction illustrates a way to introduce a double bond into the this compound structure while maintaining the carbon skeleton .

Acetylation to Trichodermin

This compound can be acetylated to form trichodermin, a related trichothecene with biological activity . The enzyme TRI3, a this compound acetyltransferase, catalyzes this reaction, utilizing acetyl-CoA as the acetyl donor .

In vitro Conversion of this compound to Trichodermin

| Reaction Component | Result |

|---|---|

| This compound + TtTRI3 + Acetyl-CoA | Trichodermin produced |

| This compound + Cell lysate (empty vector) + Acetyl-CoA | No trichodermin produced |

| This compound + TtTRI3 | No trichodermin produced |

| This compound + Acetyl-CoA | No trichodermin produced |

| TtTRI3 is a this compound acetyltransferase from Trichoderma taxi. |

This table summarizes the in vitro conversion of this compound to trichodermin, catalyzed by bacterial expressed TtTRI3 . The results confirm that both TRI3 and acetyl-CoA are required for the acetylation of this compound to trichodermin .

Biological Significance

This compound is known as an antifungal metabolite . Trichothecenes, including this compound and its derivatives, are produced by various fungal species and have significant biological activities, including cytotoxicity and anti-cancer activity .

Eigenschaften

CAS-Nummer |

2198-93-8 |

|---|---|

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

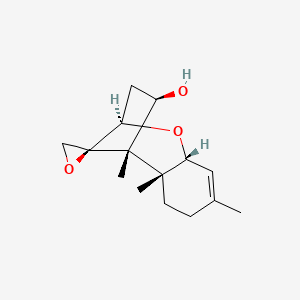

(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |

InChI |

InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3/t10-,11-,12-,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

XSUVNTHNQMGPIL-LACSLYJWSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |

Isomerische SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)O)C)C |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Trichodermin Trichodermol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.